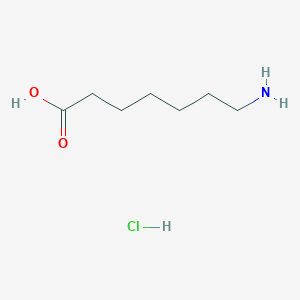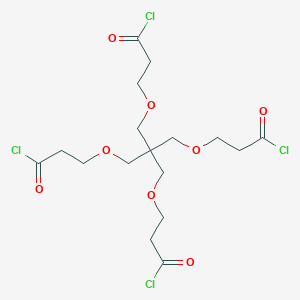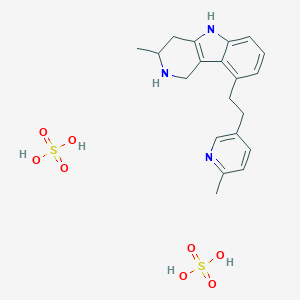
7-Aminoheptanoic acid hydrochloride
Descripción general
Descripción
7-Aminoheptanoic acid hydrochloride is a compound that has been synthesized through various methods for use in different biological applications. It is structurally related to amino acids and has been used to mimic natural prostaglandins in biological systems, showing the ability to stimulate cAMP formation in assays similar to natural prostaglandins . Its synthesis and applications are of interest in the field of chemical research due to its potential biological activity and utility in the synthesis of other compounds.
Synthesis Analysis
A novel synthetic route for 7-Aminoheptanoic acid hydrochloride has been developed, which involves a two-step nucleophilic substitution process. The starting material, 1,5-Dibromopentane, undergoes substitution with potassium phthalimide and diethyl malonate to yield N-(5-Bromopentyl)phthalimide. This intermediate is then converted to 7-Aminoheptanoic acid hydrochloride through hydrolyzation and decarboxylation, achieving a total yield of 55% . The structures of the products were confirmed using various analytical techniques such as 1H NMR and mass spectrometry.
Molecular Structure Analysis
The molecular structure of 7-Aminoheptanoic acid hydrochloride is characterized by the presence of an amino group at the seventh carbon of a heptanoic acid chain, which is a straight-chain alkanoic acid. This structure is similar to that of 6-Aminohexanoic acid, which is known for its hydrophobic and flexible properties and is used in the synthesis of modified peptides and polyamide synthetic fibers . The presence of the amino group in 7-Aminoheptanoic acid hydrochloride adds to its reactivity and potential for forming various derivatives.
Chemical Reactions Analysis
The chemical reactivity of 7-Aminoheptanoic acid hydrochloride is highlighted by its ability to form derivatives that mimic the activity of natural prostaglandins. A series of N-acyl-N-alkyl-7-aminoheptanoic acids have been prepared, demonstrating prostaglandin-like effects in biological systems . This indicates that the amino group in the 7-Aminoheptanoic acid hydrochloride structure is reactive and can be modified to produce compounds with significant biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Aminoheptanoic acid hydrochloride are not explicitly detailed in the provided papers. However, based on its structure and the known properties of similar ω-amino acids, it can be inferred that 7-Aminoheptanoic acid hydrochloride is likely to be a solid at room temperature and soluble in water due to the presence of the hydrochloride salt form. The amino group also suggests that it would have basic properties and could participate in reactions typical of primary amines, such as forming amides or reacting with carbonyl compounds. The synthesis paper confirms the compound's stability and solubility, which are important for its practical use in chemical synthesis .
Aplicaciones Científicas De Investigación
Synthesis Processes and Industrial Applications :
- 7-Aminoheptanoic acid hydrochloride has been used in the synthesis of Tianeptine Sodium, highlighting its role in pharmaceutical compound synthesis due to its low-cost and simple operation benefits suitable for industrial production (A. Ran, 2012).
- A novel synthesis route for 7-Amino-heptanoic acid hydrochloride has been developed, showcasing its potential in modern food science and technology (Xue Juanjuan, Li Jiemei, Liu Xiaozhu, Chen Jiashu, 2010).
Material Science and Polymer Research :
- In the field of material science, 7-Aminoheptanoic acid esters have been utilized as monomers for nylon 7 (polyheptanamide), contributing to the development of new types of polymeric materials (C. F. Horn, B. T. Freure, H. Vineyard, H. J. Decker, 1963).
Biotechnology and Bioengineering :
- The compound has been explored in biotechnology, specifically in the production of nonnatural straight-chain amino acids like 6-aminocaproate and 7-aminoheptanoate. These amino acids are potential monomers for the synthesis of polymeric bioplastics (Jie Cheng, Ge Hu, Yan-xia Xu, M. P. Torrens-Spence, Xiaohua Zhou, Dan Wang, J. Weng, Qinhong Wang, 2019).
Chemistry and Molecular Design :
- In organic chemistry, 7-Aminoheptanoic acid hydrochloride has been applied in the design and synthesis of pyrroloquinoline-based compounds, demonstrating its utility in developing novel dyes for biomedical applications (D. Carta, A. Balasso, P. Caliceti, M. Ferlin, 2015).
Advanced Extraction Techniques :
- The compound has also been used in developing multifunctional extractants for phase separation in chemical processes, offering a reversible and efficient method for extraction and separation applications (Kai Tao, L. Adler-Abramovich, E. Gazit, 2015).
Safety And Hazards
The safety data sheet for 7-Aminoheptanoic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Propiedades
IUPAC Name |
7-aminoheptanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYDYIDGGSILID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoheptanoic acid hydrochloride | |
CAS RN |
62643-56-5 | |
| Record name | Heptanoic acid, 7-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62643-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid,7-amino-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)





![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)
